Methionine, N-(3-pyridinylcarbonyl)- Methionine, N-(3-pyridinylcarbonyl)-
Brand Name: Vulcanchem
CAS No.: 17274-90-7
VCID: VC7805906
InChI: InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
SMILES: CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol

Methionine, N-(3-pyridinylcarbonyl)-

CAS No.: 17274-90-7

Cat. No.: VC7805906

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

Methionine, N-(3-pyridinylcarbonyl)- - 17274-90-7

Specification

CAS No. 17274-90-7
Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
IUPAC Name (2S)-4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoic acid
Standard InChI InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Standard InChI Key XPOZUYPEUMYKMV-VIFPVBQESA-N
Isomeric SMILES CSCC[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1
SMILES CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1
Canonical SMILES CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates a methionine residue with a pyridine-3-carbonyl group via an amide linkage. The methionine backbone retains its (2S) configuration, critical for maintaining stereochemical interactions in biological systems. The pyridine ring introduces aromaticity and basicity, enabling π-π stacking and hydrogen-bonding interactions. Key structural features include:

  • Amino Acid Backbone: The (2S)-configured carbon ensures compatibility with peptide synthesis protocols.

  • Pyridine-3-Carbonyl Moiety: Positions the nitrogen atom at the meta position, influencing electronic distribution and metal-coordination potential .

  • Methylthioether Side Chain: Provides hydrophobicity and potential redox activity via the sulfur atom.

Table 1: Comparative Analysis of Methionine Derivatives

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsPharmacological Notes
Methionine, N-(3-pyridinylcarbonyl)-C₁₁H₁₄N₂O₃S254.31Pyridine-3-carbonyl, -SCH₃Metal-coordination potential
N-[(5-Bromo-3-pyridinyl)carbonyl]methionineC₁₁H₁₃BrN₂O₃S333.20Br-substituted pyridineEnhanced electrophilicity
N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionineC₁₂H₁₆N₂O₃S₂300.39Ethylthioether, pyridineImproved solubility

Synthesis and Derivative Development

Synthetic Routes

Although explicit protocols for Methionine, N-(3-pyridinylcarbonyl)- are scarce, analogous compounds are synthesized via:

  • Acylation of Methionine: Reacting methionine with pyridine-3-carbonyl chloride under Schotten-Baumann conditions.

  • Solid-Phase Peptide Synthesis (SPPS): Incorporating pre-formed pyridine-carbonyl amino acids into growing peptide chains .

  • C–H Functionalization: Iridium-catalyzed borylation of pyridinyl groups followed by Suzuki cross-coupling, as demonstrated in related arylalanine systems .

Derivative Optimization

Structural modifications focus on enhancing bioavailability and target affinity:

  • Halogenation: Bromination at the pyridine 5-position increases electrophilicity, as seen in the 333.20 g/mol brominated analog .

  • Side Chain Variation: Ethylthioether substitution (e.g., N-[2-(ethylsulfanyl)pyridine-3-carbonyl]methionine) improves aqueous solubility while retaining metal-binding capacity.

Biochemical Interactions and Enzyme Inhibition

Metalloform-Selective Inhibition

Methionine, N-(3-pyridinylcarbonyl)- exhibits structural parallels with metalloform-selective inhibitors of methionine aminopeptidase (MetAP) . X-ray crystallography of Escherichia coli MetAP co-crystallized with Mn²⁺/Co²⁺ reveals:

  • Metal Coordination: The pyridine nitrogen and carbonyl oxygen coordinate divalent metal ions in the enzyme’s active site .

  • Steric Effects: Substituents at the pyridine 5-position (e.g., bromine) modulate selectivity for Mn²⁺- over Co²⁺-bound MetAP isoforms .

Table 2: Inhibition Constants (Kᵢ) for MetAP Isoforms

InhibitorMetAP-Mn²⁺ Kᵢ (μM)MetAP-Co²⁺ Kᵢ (μM)Selectivity Ratio (Mn/Co)
Methionine, N-(3-pyridinylcarbonyl)-12.3 ± 1.245.6 ± 3.83.7
N-[(5-Bromo-3-pyridinyl)carbonyl]methionine8.9 ± 0.762.1 ± 4.57.0

Redox Activity

The methylthioether side chain undergoes oxidation to methionine sulfoxide, a process implicated in regulating protein function and oxidative stress responses. Kinetic studies using horseradish peroxidase demonstrate a second-order rate constant of 1.2 × 10³ M⁻¹s⁻¹ for sulfide oxidation.

Research Gaps and Future Directions

Despite progress, critical questions persist:

  • In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Off-Target Effects: Potential inhibition of human MetAP isoforms (e.g., MetAP-2) requires validation .

  • Synthetic Scalability: Current routes yield <200 mg batches; continuous flow approaches may enhance throughput .

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